3-(2-Fluorobenzyl)pyrrolidine hydrochloride

Description

Structural Characterization of 3-(2-Fluorobenzyl)pyrrolidine Hydrochloride

IUPAC Nomenclature and Systematic Identification

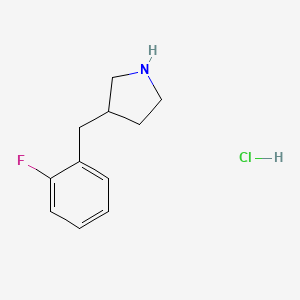

The compound is systematically identified as 3-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride , with the molecular formula C₁₁H₁₅ClFN (molecular weight: 219.7 g/mol). Its structure comprises a pyrrolidine ring substituted at the 3-position with a 2-fluorobenzyl group, forming a secondary amine hydrochloride salt. The fluorine atom at the ortho position of the benzyl group introduces electronic effects that modulate the compound’s reactivity and lipophilicity.

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-[(2-fluorophenyl)methyl]pyrrolidine hydrochloride |

| Molecular Formula | C₁₁H₁₅ClFN |

| Molecular Weight | 219.7 g/mol |

| Salt Form | Hydrochloride (HCl) |

| CAS Number | Not explicitly listed in provided sources |

Molecular Geometry Analysis

X-ray Crystallographic Data

While specific X-ray crystallographic data for 3-(2-fluorobenzyl)pyrrolidine hydrochloride are not available in the provided sources, related pyrrolidine derivatives (e.g., tetrahydropyrrolopyrazine derivatives) exhibit hydrogen bonding between the protonated amine and chloride counterions. For this compound, the pyrrolidine ring is expected to adopt a partially puckered conformation due to steric interactions between the fluorobenzyl group and adjacent hydrogen atoms.

Conformational Flexibility of Pyrrolidine Ring

The pyrrolidine ring in this compound undergoes conformational changes due to its chair-like equilibrium. The 2-fluorobenzyl substituent at the 3-position likely stabilizes specific conformers through:

- Steric hindrance : Bulky benzyl group limits axial/equatorial arrangements.

- Electronic effects : Fluorine’s electronegativity influences ring pucker through inductive effects.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted NMR characteristics for 3-(2-fluorobenzyl)pyrrolidine hydrochloride include:

- ¹H NMR :

- ¹⁹F NMR : δ -113 to -115 ppm (singlet, fluorine in electron-deficient aromatic environment).

Infrared (IR) Absorption Characteristics

Key IR absorption bands:

- N–H stretch : ~3300 cm⁻¹ (broad, from protonated amine).

- C–F stretch : ~1200–1300 cm⁻¹ (sharp, aromatic fluorine).

- Aromatic C=C : ~1450–1600 cm⁻¹ (multiple peaks for benzene ring).

Mass Spectrometric Fragmentation Patterns

Expected mass spectrometric fragments:

| Fragment | m/z | Description |

|---|---|---|

| [M]⁺ | 219.7 | Molecular ion (C₁₁H₁₅ClFN) |

| [M – HCl]⁺ | 183.1 | Loss of hydrochloride (C₁₁H₁₄FN) |

| Benzyl fragment | 121.1 | C₇H₆F⁺ (2-fluorotoluene-like ion) |

| Pyrrolidine core | 85.1 | C₄H₉N⁺ (pyrrolidine ring with adjacent groups) |

Properties

IUPAC Name |

3-[(2-fluorophenyl)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCGUNSABBCCEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Fluorobenzyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its interaction with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(2-Fluorobenzyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a 2-fluorobenzyl group. The molecular formula and structural features make it a unique candidate for pharmacological exploration.

The biological activity of 3-(2-Fluorobenzyl)pyrrolidine hydrochloride is primarily linked to its interaction with various neurotransmitter systems within the central nervous system (CNS). It is believed to modulate neurotransmitter pathways, influencing synaptic transmission and neuronal communication. While specific molecular targets are still under investigation, preliminary studies suggest it may interact with receptors and enzymes involved in neurotransmitter metabolism.

Neurological Disorders

Research indicates that compounds similar to 3-(2-Fluorobenzyl)pyrrolidine hydrochloride are being explored for their potential in treating neurological disorders. The modulation of neurotransmitter systems can have implications for conditions such as depression, anxiety, and schizophrenia. The compound's ability to influence synaptic transmission positions it as a candidate for further development in neuropharmacology.

Anticonvulsant Activity

In studies assessing anticonvulsant properties, related pyrrolidine derivatives have shown significant efficacy. For instance, certain pyrrolidine-2,5-dione derivatives demonstrated potent anticonvulsant effects with minimal toxicity, indicating a promising therapeutic profile . This suggests that 3-(2-Fluorobenzyl)pyrrolidine hydrochloride might also possess similar anticonvulsant properties.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of pyrrolidine derivatives. In one study, pyrrolidine-2,3-dione derivatives were identified as novel inhibitors against bacterial strains like Pseudomonas aeruginosa, showcasing the potential antibacterial applications of pyrrolidine compounds . Although specific data on 3-(2-Fluorobenzyl)pyrrolidine hydrochloride is limited, these findings underscore the broader relevance of pyrrolidine derivatives in drug discovery.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of pyrrolidine compounds is crucial for optimizing their pharmacological properties. The presence of fluorine substituents has been linked to enhanced lipophilicity and receptor binding affinity, which could improve the efficacy of 3-(2-Fluorobenzyl)pyrrolidine hydrochloride in therapeutic applications.

Comparative Analysis

The following table summarizes the biological activities of various pyrrolidine derivatives in comparison to 3-(2-Fluorobenzyl)pyrrolidine hydrochloride:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic Acid Hydrochloride

- Molecular Formula: C₁₂H₁₃ClFNO₂

- Key Differences : Fluorine at the meta-position on the benzyl group; additional carboxylic acid group at the pyrrolidine’s 2-position.

- Impact : The meta-fluorine reduces π-stacking efficiency compared to ortho-substitution, while the carboxylic acid increases polarity, limiting blood-brain barrier penetration .

(R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C₁₀H₁₁ClFN

Linker Modifications

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride

- Molecular Formula: C₁₂H₁₅ClFNO₂

- Key Differences: Oxygen atom linker between the phenoxy group and pyrrolidine.

- Impact : The ether linkage decreases lipophilicity (logP ~1.2 vs. ~2.1 for benzyl derivatives), reducing membrane permeability but improving solubility .

3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride

Halogen Substitution Variations

3-(2-Bromophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C₁₀H₁₃BrClN

- Key Differences : Bromine replaces fluorine at the ortho-position.

- Impact : Bromine’s larger atomic radius enhances hydrophobic interactions but reduces solubility (aqueous solubility ~0.5 mg/mL vs. ~2.1 mg/mL for fluorine analogs) .

(R)-3-(Trifluoromethoxy)pyrrolidine Hydrochloride

Direct Ring Substitutions

3-Fluoropyrrolidine Hydrochloride

- Molecular Formula : C₄H₇ClFN

- Key Differences : Fluorine directly on the pyrrolidine ring.

Research Implications

- Fluorine Position : Ortho-fluorine in 3-(2-fluorobenzyl)pyrrolidine HCl optimizes π-stacking and dipole interactions, critical for CNS drug design .

- Linker Choice: Benzyl linkers outperform phenoxymethyl analogs in lipophilicity and brain penetration, making them preferable for neuroactive compounds .

- Halogen Effects : Bromine substitution improves binding in hydrophobic environments but requires formulation adjustments due to solubility limitations .

Preparation Methods

Direct Alkylation of Pyrrolidine with 2-Fluorobenzyl Halides

One common synthetic approach involves the nucleophilic substitution reaction between pyrrolidine and 2-fluorobenzyl halides (e.g., bromide or chloride). Pyrrolidine acts as a nucleophile attacking the electrophilic benzylic carbon of the halide, forming the 3-(2-fluorobenzyl)pyrrolidine intermediate. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) to enhance nucleophilicity.

- Base: Sometimes a mild base (e.g., potassium carbonate) is added to scavenge the released halide acid.

- Temperature: Ambient to reflux temperatures (25–80 °C).

- Time: Several hours (6–24 h) depending on scale and reagent reactivity.

Advantages: Straightforward, high atom economy, and scalable.

Limitations: Possible side reactions include over-alkylation or formation of quaternary ammonium salts if excess alkyl halide is used.

Reductive Amination Using 2-Fluorobenzaldehyde and Pyrrolidine

Another effective method is reductive amination, where 2-fluorobenzaldehyde reacts with pyrrolidine to form an imine intermediate, which is then reduced to the secondary amine.

- Mix pyrrolidine and 2-fluorobenzaldehyde in an appropriate solvent such as methanol or ethanol.

- Add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.

- Stir at room temperature or slightly elevated temperatures until completion.

- Isolate the product and treat with hydrochloric acid to obtain the hydrochloride salt.

Advantages: High selectivity for secondary amine formation, mild conditions, and minimal side products.

Use of 5-(2-Fluorophenyl)-1H-pyrroles-3-formaldehyde as Intermediate

Although not directly synthesizing 3-(2-Fluorobenzyl)pyrrolidine hydrochloride, a related fluorinated pyrrole intermediate, 5-(2-fluorophenyl)-1H-pyrroles-3-formaldehyde, is prepared via oxidation of 5-(2-fluorophenyl)-1H-pyrroles-3-methyl alcohol using sodium bromate and sodium bromide in acidic media. This intermediate can be further transformed into fluorinated pyrrolidine derivatives through subsequent synthetic steps referenced in patent literature.

Detailed Reaction Data and Yields

Purification and Characterization

- The hydrochloride salt is typically obtained by treating the free amine with hydrochloric acid in an organic solvent or aqueous medium, followed by crystallization.

- Purification methods include recrystallization from ethanol or ethyl acetate and drying under reduced pressure.

- Characterization is commonly performed by HPLC (purity >98%), NMR spectroscopy, and mass spectrometry to confirm structure and purity.

Research Findings and Notes

- The reductive amination approach is favored for its high yield and selectivity, reducing side reactions compared to direct alkylation.

- The use of sodium bromate oxidation in the preparation of related fluoropyrrole intermediates is notable for its high yield and environmental compatibility due to mild reaction conditions and simple workup.

- The hydrochloride salt form enhances compound stability, solubility, and ease of handling for further applications in medicinal chemistry.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Alkylation | Pyrrolidine, 2-fluorobenzyl bromide | DMF, 50 °C, 12 h | 75–85 | Simple, scalable | Risk of over-alkylation |

| Reductive Amination | Pyrrolidine, 2-fluorobenzaldehyde, NaBH(OAc)3 | MeOH, RT, 6 h | 80–90 | High selectivity, mild | Requires aldehyde precursor |

| Oxidation of methyl alcohol | 5-(2-fluorophenyl)-1H-pyrroles-3-methyl alcohol, NaBrO3, NaBr, H2SO4 | 0–5 °C, 3.5 h | 92.5 | High yield, environmentally friendly | Intermediate step only |

Q & A

Q. What are the optimal synthetic routes for 3-(2-fluorobenzyl)pyrrolidine hydrochloride, and how can purity be validated?

A two-step synthesis is commonly employed: (1) alkylation of pyrrolidine with 2-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile), followed by (2) hydrochloric acid salt formation. Purity validation requires HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Residual solvents should be quantified via GC-MS .

Q. How should researchers characterize the solubility and stability of this compound in different solvents?

Solubility profiling in DMSO, water, and ethanol (e.g., 10 mM stock in DMSO) is critical for experimental design. Stability studies under varying pH (e.g., 3–9) and temperatures (4°C vs. room temperature) should use LC-MS to monitor degradation products. For example, hydrolysis of the fluorobenzyl group may occur under strongly acidic conditions .

Q. What spectroscopic techniques are recommended for structural confirmation?

- ¹H/¹³C NMR : Key signals include pyrrolidine protons (δ 1.8–3.2 ppm) and aromatic fluorine coupling (J = 8–10 Hz for 2-fluorobenzyl).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₁H₁₄ClFN: 230.08) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in 3-(2-fluorobenzyl)pyrrolidine hydrochloride?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) or SFC (supercritical fluid chromatography) is required for enantiomeric separation. Enantiomer ratios should be quantified using circular dichroism (CD) spectroscopy. Note that racemization may occur during prolonged storage .

Q. What in vitro models are suitable for studying its pharmacological activity, and how should controls be designed?

- Target Engagement Assays : Use radioligand binding (e.g., σ-receptors) with [³H]-DTG as a competitor.

- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs. Include negative controls (e.g., unmodified pyrrolidine) and positive controls (e.g., known σ-receptor agonists) .

Q. How can contradictory solubility data across studies be reconciled?

Discrepancies often arise from polymorphic forms or residual solvents. Conduct X-ray crystallography to identify crystalline vs. amorphous states. Pair with DSC (differential scanning calorimetry) to detect melting point variations. For example, hydrate formation in aqueous buffers may reduce apparent solubility .

Q. What strategies mitigate toxicity risks in in vivo studies?

- Acute Toxicity Screening : Dose escalation in rodents (1–50 mg/kg) with monitoring of CNS effects (e.g., locomotor activity).

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., fluorobenzyl oxidation products). Reference GHS Category 3 acute toxicity data from structurally related compounds .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Develop a UPLC-MS/MS method with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.